molecular formula C8H11NO B564451 3-Ethyl-4-methylpyridin-2(1H)-one CAS No. 101870-24-0

3-Ethyl-4-methylpyridin-2(1H)-one

Katalognummer: B564451
CAS-Nummer: 101870-24-0
Molekulargewicht: 137.182
InChI-Schlüssel: GRSWJYSXCCFPNA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-4-methylpyridin-2(1H)-one is an organic compound belonging to the pyridine family It is characterized by its pyridinone structure, which includes an ethyl group at the third position and a methyl group at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methylpyridin-2(1H)-one typically involves the reaction of 3-ethylpyridine with a methylating agent under controlled conditions. One common method is the alkylation of 3-ethylpyridine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-4-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyridinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include various substituted pyridinones, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-4-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Ethyl-4-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways are subject to ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Ethyl-4-methylpyridine
  • 4-Methylpyridin-2(1H)-one
  • 3-Ethylpyridin-2(1H)-one

Uniqueness

3-Ethyl-4-methylpyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and methyl groups on the pyridinone ring differentiates it from other similar compounds, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

101870-24-0

Molekularformel

C8H11NO

Molekulargewicht

137.182

IUPAC-Name

3-ethyl-4-methyl-1H-pyridin-2-one

InChI

InChI=1S/C8H11NO/c1-3-7-6(2)4-5-9-8(7)10/h4-5H,3H2,1-2H3,(H,9,10)

InChI-Schlüssel

GRSWJYSXCCFPNA-UHFFFAOYSA-N

SMILES

CCC1=C(C=CNC1=O)C

Synonyme

2(1H)-Pyridone,3-ethyl-4-methyl-(6CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.